molecular formula C17H13NO4 B14141479 Piperolactam D CAS No. 116084-93-6

Piperolactam D

Cat. No.: B14141479
CAS No.: 116084-93-6
M. Wt: 295.29 g/mol
InChI Key: PHKYZFGDNGACRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperolactam D typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aristolactam precursors, which undergo cyclization in the presence of strong acids or bases . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from Piper species, followed by purification processes such as chromatography. The use of green synthesis methods, such as utilizing plant extracts, is also being explored to make the process more eco-friendly .

Chemical Reactions Analysis

Types of Reactions

Piperolactam D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or methoxylated compounds, which may exhibit different biological activities .

Scientific Research Applications

Piperolactam D has a wide range of scientific research applications:

Properties

CAS No.

116084-93-6

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

15-hydroxy-13,14-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one

InChI

InChI=1S/C17H13NO4/c1-21-15-13-12-10(18-17(13)20)7-8-5-3-4-6-9(8)11(12)14(19)16(15)22-2/h3-7,19H,1-2H3,(H,18,20)

InChI Key

PHKYZFGDNGACRM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C4=CC=CC=C4C=C3NC2=O)C(=C1OC)O

melting_point

222 - 224 °C

physical_description

Solid

Origin of Product

United States

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